N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c22-6-5-21-15(9-13(18-21)14-2-1-7-24-14)17-16(23)10-3-4-11-12(8-10)20-25-19-11/h1-4,7-9,22H,5-6H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQCGFHVPDAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene and its substituted derivatives, which are part of the structure of your compound, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Similarly, indole derivatives have diverse biological activities and have been explored for newer therapeutic possibilities .
Biological Activity
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by data from various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophenyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of 371.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may act through several mechanisms:
- Inhibition of c-Met : Studies have shown that compounds structurally similar to this one can inhibit the c-Met signaling pathway, which is often dysregulated in cancer. Inhibition of c-Met can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division .
In Vitro Studies
Numerous in vitro studies have evaluated the biological activity of similar compounds. For instance:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 51am | c-Met | 0.35 | Induces apoptosis and cell cycle arrest in MKN-45 cells |
| 75 | HCV NS5B | 32.2 | Inhibits viral replication |
| 76 | HIV RT | 0.20 | Shows high antiviral activity |
These findings suggest that the compound may exhibit significant anticancer and antiviral properties.
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been assessed in animal models, indicating favorable absorption and distribution characteristics. For example, compound 51am demonstrated good bioavailability in BALB/c mice, suggesting potential for further development as an antitumor agent .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives, including those related to our compound. These derivatives were tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The most effective compounds demonstrated IC50 values in the low micromolar range against multiple cancer types.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research has shown that compounds with similar structures to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide possess significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanisms of action include:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and altered mitochondrial membrane potential .
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 15 µM in cancer cells | |
| Mechanism | Induces apoptosis via ROS |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In models of acute inflammation, it significantly inhibited prostaglandin synthesis, suggesting its usefulness in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, particularly Gram-negative bacteria such as E. coli.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Study on Cancer Cell Lines
A significant study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that the compound effectively inhibited cell growth and induced apoptosis through specific cellular pathways.
Anti-inflammatory Effects
In another study focusing on inflammation models, the compound was shown to reduce inflammatory markers significantly. This suggests its potential application in therapeutic strategies for inflammatory conditions.
Antimicrobial Properties
Research evaluating the antimicrobial activity revealed that the compound could serve as a potential antibiotic agent due to its effectiveness against pathogenic bacteria.
Summary Table of Biological Activities
Q & A
How can synthetic routes for this compound be optimized to account for steric hindrance from the thiophene and 2-hydroxyethyl substituents?
Methodological Answer:
Synthetic optimization requires strategic selection of coupling agents and reaction conditions. For pyrazole-thiophene hybrids, Sonogashira or Suzuki-Miyaura cross-coupling under inert atmospheres (e.g., N₂/Ar) at 60–80°C improves yield by minimizing steric clashes . Use bulky ligands like XPhos to stabilize intermediates. Solvent polarity (e.g., DMF/THF mixtures) and slow addition of reagents (e.g., 2-hydroxyethylamine) reduce side reactions. Monitor progress via TLC (Silica GF254, chloroform:acetone 3:1) and purify via column chromatography with gradient elution .
What analytical techniques are critical for confirming the benzo[c][1,2,5]thiadiazole core and distinguishing it from isomeric structures?
Methodological Answer:
- X-ray crystallography : Resolves π-stacking interactions in the benzo[c][1,2,5]thiadiazole system and validates bond angles (e.g., C-S-N ≈ 120°) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm). Compare with DFT-calculated spectra to rule out isomers like benzo[b]thiadiazole .
- IR spectroscopy : Confirm S-N stretching (~650 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
How should experimental protocols be designed to evaluate the compound’s antimicrobial activity against resistant strains?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Include controls (ciprofloxacin) and assess biofilm inhibition via crystal violet staining .
- Mechanistic studies : Perform time-kill kinetics and synergism assays with β-lactams. Use fluorescence microscopy (SYTOX Green) to evaluate membrane disruption .
What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
Methodological Answer:
- Batch reproducibility : Verify purity (>95% via HPLC, C18 column, acetonitrile:H₂O 70:30) and confirm stereochemistry (CD spectroscopy) .
- Assay standardization : Control pH (thione-thiol tautomerism affects activity at pH <6) and use standardized inoculum sizes (0.5 McFarland) .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) and adjust for solvent effects (DMSO <1% v/v) .
How can computational modeling address challenges in docking this compound to ATP-binding pockets?
Methodological Answer:
- Flexible docking : Use AutoDock Vina with side-chain flexibility to accommodate the hydroxyethyl group’s steric bulk. Set exhaustiveness=32 for thorough sampling .
- MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability. Calculate RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) with catalytic residues (e.g., kinase hinge regions) .
- MM/PBSA analysis : Estimate binding free energy (ΔG < -8 kcal/mol) to prioritize analogs .
What spectroscopic methods are optimal for studying thione-thiol tautomerism in the thiadiazole moiety?
Methodological Answer:
- ¹H NMR titration : Monitor NH proton shifts (δ 10–12 ppm) in DMSO-d₆ at varying pH (1–10). Thiol forms show downfield shifts (~0.5 ppm) .
- Raman spectroscopy : Detect S-H stretches (~2550 cm⁻¹) in solid state. Compare with DFT-predicted spectra (B3LYP/6-311+G*) .
- UV-Vis : Track λmax shifts (250–300 nm) in buffer solutions; thiol tautomers exhibit hypsochromic shifts .
How can regioselectivity challenges during pyrazole functionalization be mitigated?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at C-3 to bias electrophilic substitution at C-5.
- Microwave-assisted synthesis : Shorten reaction times (10–20 min) at 100°C to suppress side products .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection, followed by TBAF cleavage .
What in vitro models are suitable for assessing neuroprotective potential?
Methodological Answer:
- SH-SY5Y cells : Induce oxidative stress with rotenone (100 nM, 24 hr) and measure viability via MTT assay. Pretreat with compound (1–50 µM) and quantify ROS (DCFH-DA probe) .
- Glutamate excitotoxicity model : Treat primary cortical neurons (E18 rats) with 100 µM glutamate. Assess apoptosis (Annexin V/PI) and mitochondrial membrane potential (JC-1 dye) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
